molecular formula C16H28O B1611557 2-Dodecylfuran CAS No. 75308-12-2

2-Dodecylfuran

Cat. No. B1611557
CAS RN: 75308-12-2
M. Wt: 236.39 g/mol
InChI Key: YCHOIEWPPPNUFM-UHFFFAOYSA-N
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Description

2-Dodecylfuran, also known as 2-dodecyl-2H-furan, is a synthetic organic compound that belongs to the furan family. It is a colorless liquid with a molecular formula of C16H30O and a molecular weight of 238.41 g/mol. 2-Dodecylfuran is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Based on the information available from the search results, here is a general overview of some potential applications of 2-Dodecylfuran:

Surfactant Synthesis

2-Dodecylfuran can be used as an intermediate in the synthesis of tunable oleo-furan surfactants . These surfactants can be tailored for various applications by acylation of renewable furans .

Synthetic Intermediate

It is also mentioned as a synthetic intermediate, which suggests its use in various chemical syntheses, potentially in creating compounds with antibacterial properties or other pharmaceutical applications .

properties

IUPAC Name

2-dodecylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHOIEWPPPNUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502709
Record name 2-Dodecylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dodecylfuran

CAS RN

75308-12-2
Record name 2-Dodecylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 68.1 g (1.0 mole) of furan and 500 ml of anhydrous ether is stirred at -20° C. after which 1.1 moles (458 ml of a 2.4 molar hexane solution) of butyllithium is added slowly with stirring. The reaction mixture is stirred for 1 hour, then 284 g (1.2 moles) of 1-bromododecane is added. The reaction mixture is stirred at room temperature for 4 hours after which it is poured into a saturated ammonium chloride solution. The organic layer is separated and washed with water and brine, dried over sodium sulfate and distilled under reduced pressure to give 2-dodecylfuran.
Name
Quantity
68.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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